1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine
Description
Properties
Molecular Formula |
C13H15ClFNOS |
|---|---|
Molecular Weight |
287.78 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(2-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H14FNOS.ClH/c1-16-12-5-3-2-4-10(12)8-15-9-11-6-7-13(14)17-11;/h2-7,15H,8-9H2,1H3;1H |
InChI Key |
XUSAUABTXBDKIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Electrophilic Substitution and Thienyl Ring Functionalization
The synthesis typically begins with commercially available thienyl derivatives, such as 2-thienylmethanamine or 5-fluorothiophene. Electrophilic substitution reactions introduce the fluorine atom at the 5-position of the thienyl ring. For example, fluorination using Selectfluor® or direct halogen exchange under acidic conditions has been reported. A critical step involves coupling the fluorinated thienyl intermediate with a protected methoxybenzylamine group.
Key reaction conditions include:
Reductive Amination for Amine Bond Formation
Reductive amination is employed to form the methanamine bridge between the thienyl and methoxybenzyl groups. The methoxybenzylamine component is often generated in situ via Schiff base formation, followed by reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). For instance:
- Condensation of 2-methoxybenzaldehyde with ammonia yields an imine intermediate.
- Reduction with NaBH₄ in methanol produces the primary amine.
- Coupling with the fluorinated thienyl derivative via nucleophilic substitution.
Optimization Note : Excess methoxybenzylamine (1.2–1.5 equiv) improves yield by driving the reaction to completion.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, coupling the thienyl and methoxybenzyl components under microwave conditions (150°C, 20 min) reduces reaction time from hours to minutes while maintaining yields above 80%. This method is particularly effective for thermally sensitive intermediates.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 68 |
| CH₂Cl₂ | 8.9 | 72 |
| DMF | 36.7 | 55 |
Polar aprotic solvents like DMF are avoided due to undesired side reactions, whereas CH₂Cl₂ balances reactivity and stability.
Catalytic Systems
- Base Catalysts : Diisopropylethylamine (DIEA) or triethylamine (Et₃N) are preferred for deprotonation without inducing elimination.
- Acid Catalysts : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) facilitate protective group removal in final steps.
Structural Characterization
Post-synthesis analysis ensures product integrity:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the methoxybenzyl group (δ 3.82 ppm, singlet) and thienyl protons (δ 6.95–7.20 ppm).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 250.1 [M+H]⁺.
- HPLC Purity : >98% purity achieved using a C18 column (acetonitrile/water gradient).
Industrial-Scale Synthesis Considerations
Scaling up production requires addressing:
- Cost Efficiency : Bulk procurement of 5-fluorothiophene reduces raw material expenses.
- Waste Management : Solvent recovery systems (e.g., distillation for CH₂Cl₂) minimize environmental impact.
- Process Safety : Exothermic reactions are controlled via jacketed reactors with automated cooling.
Challenges and Mitigation Strategies
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Electrophilic substitution | 65–70 | 12–24 | Moderate |
| Reductive amination | 75–80 | 6–8 | High |
| Microwave-assisted | 80–85 | 0.3–1 | Limited |
Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment, making reductive amination the most scalable option.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl ring or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaH, NFSI, various halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the thienyl or benzyl rings.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a critical building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow for modifications that enhance pharmacological activity and selectivity towards specific receptors, particularly serotonin receptors. Research indicates that compounds with similar structures exhibit agonist activity at 5-HT (serotonin) receptor subtypes, which are implicated in various psychiatric conditions.
Case Study: Structure-Activity Relationships
A study on related compounds highlighted the importance of specific substituents on the thienyl and benzyl groups in determining receptor selectivity and potency. For instance, modifications to the methoxy group significantly affected binding affinity to serotonin receptors, which suggests that 1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine could be optimized for enhanced therapeutic effects .
Organic Synthesis
Intermediate in Synthesis
In organic synthesis, this compound acts as an intermediate for developing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in creating new compounds with potential therapeutic effects. For example, it can be utilized in the synthesis of derivatives that may exhibit improved biological activity or novel mechanisms of action.
Industrial Applications
The compound is also relevant in industrial applications where it is used to develop specialty chemicals and materials. The presence of both fluorine and methoxy groups enhances its reactivity and utility in synthesizing other functionalized compounds.
Biological Studies
Investigating Biological Interactions
Research has focused on understanding how fluorinated compounds interact with biological systems. The unique properties imparted by the fluorine atom can influence the compound's pharmacokinetics and pharmacodynamics, making it a subject of interest in drug design and development .
Potential Therapeutic Applications
The biological activity of 1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine suggests potential therapeutic applications beyond neurological disorders. Studies indicate that similar compounds may have roles as anti-inflammatory agents or in treating other conditions linked to serotonin dysregulation .
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine
- Structure : Replaces the 5-fluoro-thienyl group with a 2-furyl moiety and substitutes the 2-methoxybenzyl group with a 5-methyl-thienylmethyl chain.
- Key Differences :
- Aromatic System : Furyl (oxygen-based) vs. fluoro-thienyl (sulfur-based) alters electronic properties and steric bulk.
- Substituent Position : Methyl at the 5-position of thienyl vs. fluorine at the 5-position in the target compound.
- Synthesis: Not explicitly detailed but likely involves reductive amination of aldehydes with amines, similar to methods in .
- Significance : Highlights how heterocycle choice (furyl vs. thienyl) impacts lipophilicity and receptor interactions.
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)
- Structure : Shares the N-(2-methoxybenzyl) group but replaces the thienylmethyl with a 4-iodo-2,5-dimethoxyphenethylamine backbone.
- Key Differences :
- Pharmacology: 25I-NBOMe is a potent hallucinogen with 5-HT2A agonist activity, suggesting the 2-methoxybenzyl group is critical for receptor binding .
- Significance : Demonstrates the importance of the N-(2-methoxybenzyl) moiety in psychoactive compounds, though the target compound’s thienyl group may confer distinct selectivity.
N-(4-Fluorobenzyl)-2-methoxybenzylamine
- Structure : Replaces the thienylmethyl group with a 4-fluorobenzyl group.
- Key Differences :
- Aromatic System : Fluorinated benzene vs. fluorinated thiophene, affecting π-π stacking and metabolic stability.
- Electronic Effects : Fluorine’s electron-withdrawing nature may reduce basicity compared to the thienyl group’s mixed electronic profile.
- Physicochemical Properties : Higher predicted density (1.115 g/cm³) and boiling point (340°C) due to increased aromaticity .
- Significance : Illustrates how aryl group substitutions influence physicochemical parameters like solubility and bioavailability.
Analogs with Modified Methoxybenzyl Groups
2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione Derivatives
- Structure : Incorporates the N-(2-methoxybenzyl) group into an isoindoline-dione scaffold.
- Key Differences :
- Core Structure : Rigid isoindoline-dione vs. flexible methanamine backbone.
- Functional Groups : Hydroxy and propyl groups introduce hydrogen-bonding capacity.
- Synthesis : Achieved via nucleophilic ring-opening of epoxides with 2-methoxybenzylamine, yielding 26.3–36.6% .
- Significance : Shows versatility of the 2-methoxybenzylamine moiety in diverse synthetic frameworks.
(+)-1-[(1S,2S)-2-[5-Fluoro-2-(2-fluoroethoxy)phenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine Hydrochloride
- Structure : Shares the N-(2-methoxybenzyl) group but includes a cyclopropane-linked fluorophenyl moiety.
- Key Differences :
- Stereochemistry : Chiral cyclopropane enhances conformational rigidity.
- Substituents : 2-Fluoroethoxy group increases hydrophobicity vs. the target’s thienyl group.
- Synthesis : Uses NaBH4 in MeOH for reductive amination, similar to methods in .
- Significance : Cyclopropane rings can improve metabolic stability and receptor binding kinetics.
Key Research Findings and Implications
- Structural Flexibility : The N-(2-methoxybenzyl) group is a conserved motif in serotonin receptor ligands (e.g., NBOMe series), but the attached aromatic system (thienyl vs. phenyl) modulates receptor selectivity and pharmacokinetics .
- Synthetic Accessibility : Reductive amination with NaBH4 or NaBH(OAc)3 is a common method for analogous compounds, suggesting feasible scalability for the target compound .
- Pharmacological Potential: While direct data are lacking, fluorinated thienyl groups may enhance blood-brain barrier penetration compared to bulkier phenyl substituents .
Biological Activity
1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thienyl group with a fluorine atom and a methoxybenzyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for its development as a therapeutic agent.
Synthesis and Characterization
The synthesis of 1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine typically involves several key steps:
- Fluorination of Thienyl Ring : The thienyl ring is fluorinated at the 5-position using N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
- Introduction of Methoxybenzyl Group : The methoxybenzyl group is introduced through nucleophilic substitution, often using sodium hydride (NaH) as a base.
- Formation of Methanamine Backbone : The final step involves the formation of the methanamine backbone, which may include further purification techniques such as column chromatography.
Biological Activity
The biological activity of 1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine can be categorized into various mechanisms and effects:
The mechanism by which this compound exerts its biological effects is likely through interactions with specific enzymes or receptors. Such interactions can modulate various biochemical pathways, although detailed studies are required to elucidate the precise targets.
In Vitro Studies
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anticholinesterase Activity : Compounds related to this structure have been studied for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : Some derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| 1-(5-chloro-2-thienyl)-N-(2-methoxybenzyl)methanamine | Moderate AChE inhibition | 500 nM |
| 1-(5-bromo-2-thienyl)-N-(2-methoxybenzyl)methanamine | Low AChE inhibition | >1000 nM |
| 1-(5-methyl-2-thienyl)-N-(2-methoxybenzyl)methanamine | Antimicrobial activity | 250 nM (against E. coli) |
The presence of the fluorine atom in 1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine appears to enhance its biological activity compared to its chloro and bromo counterparts.
Case Studies and Research Findings
Several studies have reported on the biological activity of compounds with similar scaffolds:
-
Neuroprotective Effects : A study demonstrated that thienyl derivatives could protect neuronal cells from oxidative stress, highlighting their potential in neuroprotection.
- Reference : MDPI Study on Chalcone Framework
-
Antimicrobial Activity : Research on thienyl compounds indicated significant antimicrobial effects against both gram-positive and gram-negative bacteria, suggesting their utility in antibiotic development.
- Reference : ResearchGate on Antifungal Agents
-
Enzyme Inhibition Studies : Investigations into AChE inhibitors revealed that modifications on the phenolic ring could significantly alter inhibitory potency, indicating a structure-activity relationship that could be explored further for therapeutic applications.
- Reference : ACS Publications on Enzymatic Inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
